

# A Technical Guide to galacto-Dapagliflozin (CAS Number: 1408245-02-2)

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## **Abstract**

This technical guide provides an in-depth overview of **galacto-Dapagliflozin**, a C-aryl glycoside and a stereoisomer of the well-known SGLT2 inhibitor, Dapagliflozin. This document consolidates available data on its chemical properties, mechanism of action, and inhibitory activity. Detailed, representative experimental protocols for its synthesis, biological evaluation, and analytical characterization are presented to support further research and development. The information is structured to be a valuable resource for professionals in medicinal chemistry, pharmacology, and drug development.

## Introduction

galacto-Dapagliflozin, with the CAS number 1408245-02-2, is the D-galactose isomer of Dapagliflozin, a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2). SGLT2 is a key membrane protein responsible for the reabsorption of glucose in the proximal tubules of the kidneys.[1] Inhibition of SGLT2 promotes urinary glucose excretion, thereby lowering blood glucose levels, a mechanism that has proven effective in the management of type 2 diabetes mellitus.[2] While Dapagliflozin has been extensively studied and approved for clinical use, its galacto-isomer provides a valuable tool for understanding the structure-activity relationships of SGLT inhibitors. This guide focuses on the technical aspects of galacto-Dapagliflozin, presenting its known characteristics and detailed methodologies for its study.



# **Chemical and Physical Properties**

The fundamental properties of **galacto-Dapagliflozin** are summarized in the table below.

| Property          | Value                                                                                                 |  |
|-------------------|-------------------------------------------------------------------------------------------------------|--|
| CAS Number        | 1408245-02-2                                                                                          |  |
| IUPAC Name        | (2S,3R,4R,5R,6R)-2-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6-<br>(hydroxymethyl)oxane-3,4,5-triol |  |
| Synonyms          | (1S)-1,5-anhydro-1-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-D-galactitol                         |  |
| Molecular Formula | C21H25ClO6                                                                                            |  |
| Molecular Weight  | 408.9 g/mol                                                                                           |  |
| Appearance        | Crystalline Solid                                                                                     |  |
| Purity            | ≥95%                                                                                                  |  |

## **Mechanism of Action and Biological Activity**

Like its glucose counterpart, **galacto-Dapagliflozin** is an inhibitor of sodium-glucose cotransporters. Its primary mechanism of action involves the competitive inhibition of SGLT2, which is predominantly located in the S1 segment of the proximal renal tubule.[1] By blocking SGLT2, **galacto-Dapagliflozin** is expected to reduce the reabsorption of filtered glucose from the tubular fluid, leading to its excretion in the urine.

## **Inhibitory Activity**

The inhibitory potency and selectivity of **galacto-Dapagliflozin** against human SGLT1 (hSGLT1) and human SGLT2 (hSGLT2) have been quantified and are presented below.



| Parameter                        | hSGLT1      | hSGLT2                                                                   | Selectivity<br>(SGLT1/SGLT2) |
|----------------------------------|-------------|--------------------------------------------------------------------------|------------------------------|
| K <sub>i</sub> (nM)              | 25,000      | 2                                                                        | 12,500-fold                  |
| Dissociation Half-Time (t½, off) | 1-2 seconds | Not explicitly stated,<br>but implied to be<br>slower than for<br>hSGLT1 | -                            |

K<sub>i</sub> (Inhibition Constant) represents the concentration of the inhibitor required to produce half-maximum inhibition.

The data indicates that **galacto-Dapagliflozin** is a potent inhibitor of hSGLT2 with a high degree of selectivity over hSGLT1.[3]

## **Signaling Pathway**

The proposed mechanism of action for SGLT2 inhibitors like **galacto-Dapagliflozin** is illustrated in the following signaling pathway diagram.





Click to download full resolution via product page

Caption: SGLT2 Inhibition Pathway.



## **Experimental Protocols**

The following sections provide detailed, representative protocols for the synthesis, biological evaluation, and analytical characterization of **galacto-Dapagliflozin**.

# Synthesis of galacto-Dapagliflozin (Representative Protocol)

While a specific, detailed protocol for the synthesis of **galacto-Dapagliflozin** is not readily available in the public domain, the following procedure is a representative method adapted from the synthesis of Dapagliflozin and other C-aryl glycosides.[2][4] The key starting material is D-galactonolactone.

### Step 1: Preparation of the Aryl Lithium Reagent

- To a solution of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon), add n-butyllithium (n-BuLi) dropwise.
- Stir the reaction mixture at -78 °C for 1 hour to ensure complete formation of the aryl lithium reagent.

#### Step 2: C-Glycosylation

- In a separate flask, dissolve per-O-trimethylsilyl-D-galactonolactone in anhydrous THF and cool to -78 °C.
- Slowly add the freshly prepared aryl lithium reagent from Step 1 to the solution of the protected galactonolactone.
- Allow the reaction to stir at -78 °C for 2-3 hours.

#### Step 3: Reductive Deprotection

- Quench the reaction at -78 °C by the addition of a solution of methanesulfonic acid in methanol.
- Allow the mixture to warm to room temperature and stir for 12-16 hours.



- Neutralize the reaction with a saturated aqueous solution of sodium bicarbonate and extract the product with ethyl acetate.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Dissolve the crude intermediate in a mixture of dichloromethane and acetonitrile.
- Cool the solution to 0 °C and add triethylsilane (Et₃SiH) followed by boron trifluoride diethyl etherate (BF₃·OEt₂).
- Stir the reaction at 0 °C to room temperature until the reaction is complete (monitored by TLC or LC-MS).
- Quench the reaction with saturated aqueous sodium bicarbonate and extract the product with dichloromethane.
- Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

#### Step 4: Purification

 Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure galacto-Dapagliflozin.





Click to download full resolution via product page

Caption: Synthetic Workflow for galacto-Dapagliflozin.



## **SGLT2 Inhibition Assay (Representative Protocol)**

The following is a representative protocol for a radioligand binding assay to determine the inhibitory activity of compounds like **galacto-Dapagliflozin** on SGLT2.[1][5]

#### Materials:

- HEK293 cells stably expressing human SGLT2 (hSGLT2).
- Cell lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl<sub>2</sub>, 5 mM EDTA, with protease inhibitors, pH 7.4).
- Binding buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4).
- Radioligand: [3H]dapagliflozin.[1]
- Non-labeled SGLT2 inhibitor (for determining non-specific binding, e.g., Dapagliflozin).
- Test compound: galacto-Dapagliflozin.
- 96-well filter plates with GF/C filters.
- · Scintillation cocktail.
- Microplate scintillation counter.

### Procedure:

- Membrane Preparation:
  - Culture HEK293-hSGLT2 cells to confluency.
  - Harvest the cells and wash with ice-cold PBS.
  - Resuspend the cell pellet in ice-cold lysis buffer and homogenize.
  - Centrifuge the homogenate to remove nuclei and cellular debris.
  - Centrifuge the supernatant at high speed (e.g., 100,000 x g) to pellet the membranes.

## Foundational & Exploratory



• Resuspend the membrane pellet in binding buffer and determine the protein concentration.

## Binding Assay:

- In a 96-well plate, add binding buffer, unlabeled SGLT2 inhibitor (for non-specific binding),
  or the test compound (galacto-Dapagliflozin) at various concentrations.
- Add the radioligand ([3H]dapagliflozin) at a concentration close to its K d value.
- Add the membrane preparation to initiate the binding reaction.
- Incubate the plate at room temperature for 60-90 minutes.

#### Filtration and Counting:

- Terminate the binding reaction by rapid filtration through the GF/C filter plate.
- Wash the filters with ice-cold binding buffer to remove unbound radioligand.
- Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity using a microplate scintillation counter.

#### Data Analysis:

- Calculate the specific binding by subtracting the non-specific binding from the total binding.
- Plot the specific binding as a function of the test compound concentration.
- Determine the IC<sub>50</sub> value (the concentration of the test compound that inhibits 50% of the specific binding) by non-linear regression.
- Calculate the  $K_i$  value using the Cheng-Prusoff equation:  $K_i = IC_{50} / (1 + [L]/K_d)$ , where [L] is the concentration of the radioligand and  $K_d$  is its dissociation constant.





Click to download full resolution via product page

Caption: SGLT2 Inhibition Assay Workflow.



# **Analytical Characterization (Representative Protocol)**

A validated LC-MS/MS method is crucial for the accurate quantification and characterization of **galacto-Dapagliflozin** and its isomers. The following is a representative protocol.[6][7]

#### Instrumentation:

- HPLC system coupled with a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
- Analytical column: A reverse-phase C18 column (e.g., 50 mm x 3.0 mm, 5 μm).

## **Chromatographic Conditions:**

- Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 10 mM ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile). A typical composition could be 20:80 (v/v) aqueous:organic.[6]
- Flow Rate: 0.5 mL/min.
- Injection Volume: 20 μL.
- Column Temperature: 30 °C.

#### Mass Spectrometric Conditions:

- Ionization Mode: Positive electrospray ionization (ESI+).
- Detection Mode: Multiple Reaction Monitoring (MRM).
- Precursor → Product Ion Transition: For Dapagliflozin, a common transition is m/z 426.2 → 107.2.[7] A similar transition would be optimized for galacto-Dapagliflozin.

## Procedure:

• Standard Solution Preparation: Prepare stock solutions of **galacto-Dapagliflozin** in a suitable solvent (e.g., methanol) and perform serial dilutions to create calibration standards.



- Sample Preparation: For analysis from a formulation, dissolve the sample in the mobile phase. For biological matrices, a sample extraction step (e.g., liquid-liquid extraction or solidphase extraction) is necessary.
- LC-MS/MS Analysis: Inject the prepared standards and samples into the LC-MS/MS system.
- Data Analysis: Generate a calibration curve from the peak areas of the standard solutions.
  Quantify the amount of galacto-Dapagliflozin in the samples by interpolating their peak areas on the calibration curve.

## Conclusion

**galacto-Dapagliflozin** is a potent and highly selective inhibitor of hSGLT2. Its study provides valuable insights into the structure-activity relationships of SGLT inhibitors. This technical guide has summarized the available quantitative data and provided detailed, representative experimental protocols to facilitate further research into this and related compounds. The provided workflows and methodologies offer a solid foundation for scientists and researchers in the field of diabetes drug discovery and development.

## **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. benchchem.com [benchchem.com]
- 2. public.pensoft.net [public.pensoft.net]
- 3. scribd.com [scribd.com]
- 4. researchgate.net [researchgate.net]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. ijper.org [ijper.org]
- 7. iosrphr.org [iosrphr.org]



To cite this document: BenchChem. [A Technical Guide to galacto-Dapagliflozin (CAS Number: 1408245-02-2)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b560394#galacto-dapagliflozin-cas-number-1408245-02-2]

## **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com